molecular formula C6H10O3 B12994147 2,5-Dioxaspiro[3.4]octan-7-ol

2,5-Dioxaspiro[3.4]octan-7-ol

Cat. No.: B12994147
M. Wt: 130.14 g/mol
InChI Key: ZWUOQJUHBLHYJJ-UHFFFAOYSA-N
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Description

2,5-Dioxaspiro[34]octan-7-ol is a chemical compound with the molecular formula C6H10O3 It is characterized by a spirocyclic structure containing two oxygen atoms and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxaspiro[3.4]octan-7-ol typically involves the reaction of diols with epoxides under acidic or basic conditions. One common method includes the use of a diol and an epoxide in the presence of a catalyst such as sulfuric acid or sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxaspiro[3.4]octan-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form a diol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of spirocyclic ketones or aldehydes.

    Reduction: Formation of spirocyclic diols.

    Substitution: Formation of spirocyclic halides or amines.

Scientific Research Applications

2,5-Dioxaspiro[3.4]octan-7-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxaspiro[3.4]octan-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the spirocyclic structure may interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxaspiro[3.4]octan-7-one: Similar structure but with a ketone group instead of a hydroxyl group.

    5,8-Dioxaspiro[3.4]octan-2-ol: Similar spirocyclic structure with different positioning of oxygen atoms and hydroxyl group.

Uniqueness

2,5-Dioxaspiro[3.4]octan-7-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

2,5-dioxaspiro[3.4]octan-7-ol

InChI

InChI=1S/C6H10O3/c7-5-1-6(9-2-5)3-8-4-6/h5,7H,1-4H2

InChI Key

ZWUOQJUHBLHYJJ-UHFFFAOYSA-N

Canonical SMILES

C1C(COC12COC2)O

Origin of Product

United States

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